Home > Products > Screening Compounds P8137 > DXR Inhibitor 11a (free acid)
DXR Inhibitor 11a (free acid) -

DXR Inhibitor 11a (free acid)

Catalog Number: EVT-14223734
CAS Number:
Molecular Formula: C10H12NO5P
Molecular Weight: 257.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DXR Inhibitor 11a involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as pivaloyloxymethyl chloride.
  2. Reactions: The compound is synthesized through a series of reactions including debenzylation using boron trichloride. This step is crucial for modifying the molecule's structure to enhance its inhibitory activity against DXR.
  3. Characterization: After synthesis, the compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

The technical details of the synthesis process highlight the importance of optimizing conditions to increase yield and potency against target enzymes.

Molecular Structure Analysis

The molecular structure of DXR Inhibitor 11a is characterized by a hydroxamic acid functional group, which plays a critical role in its mechanism of action. The specific structural features include:

  • Hydroxamic Acid Group: This group is responsible for binding to the active site of the enzyme.
  • Lipophilic Substituents: Modifications in the structure, such as alkyl or aryl groups, enhance its binding affinity and selectivity towards the enzyme.

Data on molecular weight and specific structural parameters can be derived from crystallographic studies that reveal how the compound interacts with DXR at a molecular level .

Chemical Reactions Analysis

DXR Inhibitor 11a participates in several chemical reactions that are crucial for its function as an inhibitor:

  1. Enzyme Binding: The compound binds to the active site of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, preventing substrate access.
  2. Inhibition Mechanism: It mimics the natural substrate (1-deoxy-D-xylulose-5-phosphate), effectively blocking the enzyme's activity through competitive inhibition.
  3. Structure-Activity Relationship Studies: Various analogs have been synthesized to explore modifications that enhance inhibitory activity against different strains of bacteria and parasites .

The technical details surrounding these reactions provide insights into how structural changes can impact biological efficacy.

Mechanism of Action

The mechanism of action for DXR Inhibitor 11a involves several critical steps:

  1. Competitive Inhibition: The compound competes with the natural substrate for binding to the active site of 1-deoxy-D-xylulose-5-phosphate reductoisomerase.
  2. Disruption of Metabolic Pathways: By inhibiting this enzyme, DXR Inhibitor 11a disrupts the flow through the MEP pathway, leading to decreased production of isoprenoids necessary for bacterial survival.
  3. Binding Interactions: Structural studies indicate that specific interactions between the hydroxamic acid group and metal ions in the enzyme's active site are crucial for effective inhibition .

Data supporting these mechanisms include kinetic studies that measure changes in enzyme activity upon exposure to varying concentrations of the inhibitor.

Physical and Chemical Properties Analysis

DXR Inhibitor 11a exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its hydroxamic acid functionality.
  • Stability: The compound's stability can vary based on pH and environmental conditions; studies indicate optimal stability at neutral pH levels.
  • Melting Point and Boiling Point: Specific data on these properties are typically determined during characterization but can vary based on purity and formulation.

These properties are significant when considering formulation strategies for pharmaceutical applications .

Applications

DXR Inhibitor 11a has several scientific applications:

  1. Antimicrobial Research: It serves as a lead compound in developing new antibiotics targeting multidrug-resistant pathogens.
  2. Biochemical Studies: Used in research to elucidate metabolic pathways involving isoprenoid biosynthesis.
  3. Drug Development: Its structure serves as a template for designing more potent analogs with improved pharmacological profiles against various infectious diseases .

Research continues to explore its full potential in clinical settings, particularly concerning its efficacy against resistant strains of bacteria and protozoan parasites.

Introduction to DXR as a Therapeutic Target in Antimicrobial Drug Discovery

Role of DXR in the Methylerythritol Phosphate (MEP) Pathway of Isoprenoid Biosynthesis

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) catalyzes the second and rate-limiting step in the essential MEP pathway, converting 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP) using NADPH and Mg²⁺ as cofactors [1] [2]. This pathway produces isoprenoid precursors (isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)) critical for cell wall biosynthesis, vitamin production, and steroid metabolism in pathogenic bacteria and parasites [1]. Crucially, the MEP pathway is absent in humans, who utilize the distinct mevalonate pathway for isoprenoid synthesis, making DXR a highly selective target for antimicrobial development against pathogens like Plasmodium falciparum and Mycobacterium tuberculosis [2].

Validation of DXR as a Target for Anti-Infective Agents

Genetic and pharmacological studies validate DXR as a lethal target in pathogens. Fosmidomycin, the prototypical DXR inhibitor, demonstrates potent activity against P. falciparum in preclinical models and clinical trials, confirming target vulnerability in malaria parasites [3]. Similarly, M. tuberculosis requires a functional MEP pathway for survival, and DXR knockout is lethal, establishing its essentiality [1] [2]. The conservation of DXR across bacterial and parasitic pathogens—coupled with its absence in mammals—positions it as a broad-spectrum target for novel anti-infectives addressing drug-resistant infections [2].

Limitations of First-Generation DXR Inhibitors

Fosmidomycin and its analog FR900098 face significant pharmacological challenges:

  • Pharmacokinetic Deficiencies: High polarity (clogP ≈ -2.6) limits passive diffusion, resulting in poor oral bioavailability and short plasma half-life (~1 hour) [1] [2].
  • Resistance Mechanisms: Dependence on the glycerol-3-phosphate transporter (GlpT) for cellular uptake renders them ineffective against pathogens lacking GlpT (e.g., M. tuberculosis) or those developing transporter mutations [1] [2].
  • Reduced Spectrum: Clinically useful only against Gram-negative bacteria and malaria, with no activity against GlpT-deficient pathogens like M. tuberculosis [1] [3].These limitations necessitate lipophilic inhibitors capable of passive diffusion to overcome resistance and broaden therapeutic applicability.

Properties

Product Name

DXR Inhibitor 11a (free acid)

IUPAC Name

[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]phosphonic acid

Molecular Formula

C10H12NO5P

Molecular Weight

257.18 g/mol

InChI

InChI=1S/C10H12NO5P/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16/h1-6,8,13H,7H2,(H2,14,15,16)/b8-4+

InChI Key

WRBGAVGCJQZOGA-XBXARRHUSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.